Enantiomeric Purity: (1S)-Stereochemistry Versus Racemic 6-Oxaspiro[2.5]octane-1-carboxylic Acid
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-97-9) is supplied as the enantiomerically pure (1S)-form, whereas its direct structural analog 6-oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-73-1) is a racemic or stereochemically undefined mixture [1]. The (1S)-compound carries the specific CAS registry 909406-97-9 and MFCD20645954 identifier, distinguishing it from the racemic CAS 909406-73-1. Commercial vendors list the compound with specified purity of ≥97% (e.g., Leyan 97%) or ≥98% (e.g., MolCore 98%) . The non-chiral analog is cited in patent literature (SPEEDEL EXPERIMENTA AG, WO2007/31558 A1) as a synthetic intermediate without stereochemical specification [2].
| Evidence Dimension | Stereochemical purity / enantiomeric specification |
|---|---|
| Target Compound Data | Absolute (1S) stereochemistry defined; CAS 909406-97-9; purity ≥97-98% |
| Comparator Or Baseline | 6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-73-1): racemic or stereochemically undefined |
| Quantified Difference | Qualitative difference: defined single enantiomer vs. racemic/undefined mixture |
| Conditions | CAS registry assignment and vendor specifications |
Why This Matters
Procurement of the enantiomerically defined compound eliminates the need for chiral resolution steps and ensures reproducible stereochemical outcomes in asymmetric synthesis applications.
- [1] ChemSrc. (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid. CAS 909406-97-9. MFCD20645954. https://m.chemsrc.com/en/baike/1563425.html. View Source
- [2] SPEEDEL EXPERIMENTA AG. WO2007/31558 A1, 2007. Page 40. Cited in ChemSrc entry for CAS 909406-73-1. https://m.chemsrc.com/en/baike/711596.html. View Source
